2-Oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid
Description
Properties
IUPAC Name |
2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c8-5(9)6-1-4(2-10-6)7-3-6/h4,7H,1-3H2,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVPAUJTGIEXES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COC1(CN2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid typically involves the use of 4R-hydroxy-L-proline as a starting material. The synthetic approach includes the attachment of an acetic acid moiety on the C-3 carbon of the 2-Oxa-5-azabicyclo[2.2.1]heptane core, revealing the framework of an embedded γ-amino butyric acid (GABA) . Variations in the nature of the substituent on the tertiary C-3 atom with different alkyls or aryls lead to backbone-constrained analogues .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic routes used in laboratory settings can be scaled up for industrial applications, involving similar reaction conditions and starting materials.
Chemical Reactions Analysis
Esterification and Amidation Reactions
The carboxylic acid group undergoes classical transformations to form esters and amides, critical for modifying solubility and biological activity.
Key findings:
-
Esterification with methanol and thionyl chloride proceeds efficiently under mild conditions .
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Amidation using coupling agents like HATU enables the synthesis of constrained γ-aminobutyric acid (GABA) derivatives for neurological drug candidates .
Palladium-Catalyzed Functionalization
The bicyclic structure participates in palladium-mediated reactions to introduce diverse functional groups.
Key findings:
-
Palladium-catalyzed 1,2-aminoacyloxylation constructs oxygenated azabicycloheptanes with high regioselectivity .
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Hydrogenolysis of the benzyloxycarbonyl (Cbz) protecting group using Pd/C achieves quantitative deprotection .
Oxidation and Reduction
The bicyclic scaffold and substituents undergo redox transformations to generate modified derivatives.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Oxidation (C-3) | KMnO₄, H₂O/acetone (0°C) | Ketone derivative | 78% | |
| Reduction | NaBH₄, EtOH/THF (0°C → r.t.) | Alcohol intermediate | 100% |
Key findings:
-
Oxidation of the C-3 methylene group to a ketone enhances electrophilicity for subsequent nucleophilic attacks .
-
Sodium borohydride reduction selectively targets carbonyl groups without affecting the bicyclic framework .
Substitution and Ring-Opening Reactions
The strained bicyclic system facilitates nucleophilic substitutions and controlled ring-opening.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Tosylation | TsCl, Et₃N, DMAP (CH₂Cl₂, 0°C → r.t.) | Tosylate intermediate | 93% | |
| Ring-Opening | NaOMe, MeOH (reflux) | Linear amino alcohol derivative | 86% |
Key findings:
-
Tosylation at the secondary alcohol position enables further nucleophilic displacements .
-
Methanolysis under reflux conditions selectively cleaves the oxygen-containing ring, yielding linear intermediates .
Comparative Reactivity
The compound’s reactivity differs from simpler carboxylic acids due to its bicyclic constraints:
| Feature | 2-Oxa-5-azabicycloheptane-1-carboxylic acid | Linear Carboxylic Acids |
|---|---|---|
| Steric Hindrance | High (prevents bulkier reagents) | Low |
| Ring Strain | Facilitates ring-opening reactions | Absent |
| pKa of COOH | ~3.5 (slightly elevated due to proximity to N) | ~2.5 (typical for RCOOH) |
Mechanistic Insights
Scientific Research Applications
2-Oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid has a wide range of scientific research applications:
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the development of new materials with unique properties due to its bicyclic structure.
Mechanism of Action
The mechanism of action of 2-Oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, its derivatives have been shown to interact with GABA receptors, influencing neurotransmission and potentially offering therapeutic benefits .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Bicyclic Compounds
Core Structural Variations
The position of heteroatoms (O, N) in the bicyclic framework critically influences molecular properties:
Key Insights :
2-Oxa-5-azabicyclo[2.2.1]heptane Derivatives :
7-Azabicyclo[2.2.1]heptane Derivatives :
Comparison :
Physicochemical and Commercial Profiles
Table: Key Properties of Selected Derivatives
Q & A
Q. What are the key synthetic routes for preparing 2-Oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid?
Methodological Answer: The compound is synthesized via cyclization strategies involving Diels–Alder reactions or chiral starting materials. For instance:
- Diels–Alder Cycloaddition : Cyclohexylamine derivatives, derived from cycloadducts of C-4 unsaturated oxazolones and Danishefsky’s diene, undergo cyclization to form the azabicyclic core .
- Chiron-Based Synthesis : Starting from 4R-hydroxy-L-proline, a multi-step process introduces substituents at the C-3 position, enabling enantioselective access to constrained γ-amino acid analogues .
- Improved Protocols : Optimized conditions (e.g., organocatalysis, chiral resolution) enhance yield and enantiopurity, as seen in (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane derivatives .
Q. What structural features influence the compound’s reactivity and biological activity?
Methodological Answer: Key features include:
- Bicyclic Framework : The rigid norbornane-like structure restricts conformational flexibility, enhancing binding selectivity in biological targets .
- Pyramidalized Nitrogen : The bicyclic amide nitrogen exhibits unusual pyramidal geometry, influencing hydrogen-bonding patterns and intramolecular interactions (e.g., stabilizing specific tautomers) .
- Carboxylic Acid Functional Group : Enables salt formation (e.g., hydrochloride salts for improved solubility) and participation in covalent bonding (e.g., protein labeling) .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- X-ray Crystallography : Resolves bicyclic geometry and hydrogen-bonding networks (e.g., catemeric patterns in derivatives) .
- Chiral HPLC/Polarimetry : Essential for confirming enantiopurity, particularly in asymmetric syntheses .
- NMR Spectroscopy : Distinguishes endo/exo substituents and monitors reaction progress (e.g., cyclization steps) .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound address challenges in stereochemical control?
Methodological Answer:
- Racemic Resolution : Kinetic resolution via epimerization under basic conditions separates enantiomers from racemic mixtures .
- Chiral Pool Strategy : Use of 4R-hydroxy-L-proline as a chiron ensures stereochemical fidelity during functionalization (e.g., introducing GABA-like side chains) .
- Organocatalysis : Asymmetric organocatalytic protocols enable formal [4+2] cycloadditions to access enantiopure bicyclo[2.2.1]heptane carboxylates .
Q. How does the compound’s structure enable its role in designing constrained amino acid analogues?
Methodological Answer:
- Backbone Rigidity : The bicyclic core mimics natural amino acids (e.g., proline) while restricting conformational freedom, improving receptor binding .
- Functionalization at C-3 : Substituents (alkyl/aryl groups) are introduced to mimic drugs like baclofen or pregabalin, retaining bioactivity while enhancing metabolic stability .
- Hydrogen-Bonding Motifs : The carboxylic acid and heteroatoms participate in intramolecular interactions, stabilizing bioactive conformations .
Q. What computational tools elucidate the relationship between structure and biological activity?
Methodological Answer:
- DFT Calculations : Analyze pyramidalization of the amide nitrogen and predict reactivity trends (e.g., bond distortion in bicyclic systems) .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions to optimize substituent placement for target engagement .
- QSAR Models : Correlate substituent electronegativity or steric bulk with pharmacological profiles (e.g., neuroprotective activity) .
Q. What challenges arise in derivatizing the bicyclic core for diverse applications?
Methodological Answer:
- Steric Hindrance : Bulkier substituents at C-3 require tailored catalysts (e.g., Pd-mediated cross-coupling) to avoid side reactions .
- Acid Sensitivity : Protection/deprotection strategies (e.g., tert-butoxycarbonyl groups) prevent decarboxylation during functionalization .
- Solubility Limitations : Hydrochloride salt formation or PEGylation improves aqueous compatibility for in vitro assays .
Q. How does the compound’s stereochemistry impact its neuropharmacological potential?
Methodological Answer:
- Enantiomer-Specific Activity : (1R,3S,4S)-configured derivatives show enhanced affinity for GABA receptors, critical for CNS drug development .
- Blood-Brain Barrier Penetration : Rigid, lipophilic structures (e.g., methyl/fluoro substituents) improve permeability, as seen in neuroprotective analogues .
What are the unresolved questions in its application to covalent protein labeling?
Methodological Answer:
- Electrophile Design : Alkenyl nitrile derivatives require precise stereoelectronic alignment for selective protein binding .
- Stability Under Physiological Conditions : Balancing reactivity (for labeling) and stability (for delivery) remains a key challenge .
- Off-Target Effects : Mass spectrometry and crystallography identify non-specific interactions, guiding structural refinements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
